![molecular formula C16H15NO3 B14165861 5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid CAS No. 326026-86-2](/img/structure/B14165861.png)
5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylic acid group at the 3-position of the benzo[g]indole structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid can be achieved through a multi-step process involving the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The specific steps are as follows:
Formation of Phenylhydrazone: Phenylhydrazine reacts with a suitable ketone to form a phenylhydrazone intermediate.
Cyclization: The phenylhydrazone undergoes cyclization under acidic conditions to form the indole ring.
Functional Group Introduction: The methoxy, methyl, and carboxylic acid groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the indole ring or reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Methoxyindole-2-carboxylic acid
- 1,2-Dimethylindole-3-carboxylic acid
- 5-Methoxy-1-methylindole-3-carboxylic acid
Uniqueness
5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and carboxylic acid groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.
特性
CAS番号 |
326026-86-2 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
5-methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H15NO3/c1-9-14(16(18)19)12-8-13(20-3)10-6-4-5-7-11(10)15(12)17(9)2/h4-8H,1-3H3,(H,18,19) |
InChIキー |
TZOCKRBHBKYLEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C)C3=CC=CC=C3C(=C2)OC)C(=O)O |
溶解性 |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



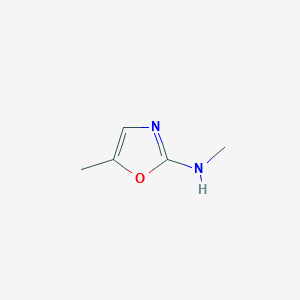
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
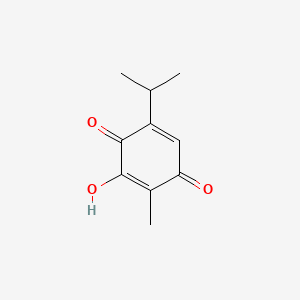

![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
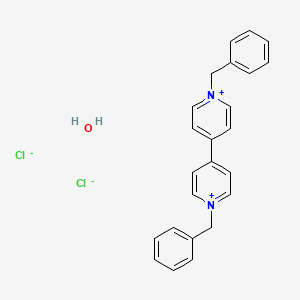
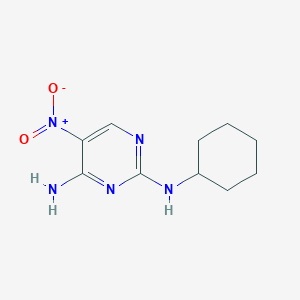
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)

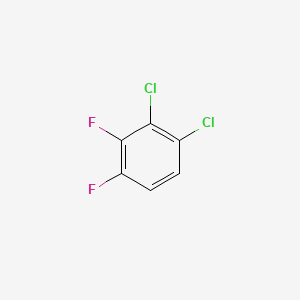
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
